![molecular formula C24H19N3O5 B2457256 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 877657-23-3](/img/no-structure.png)

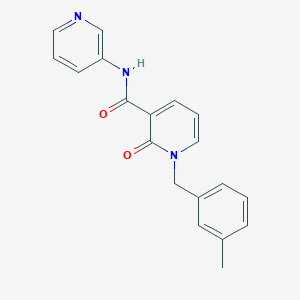

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

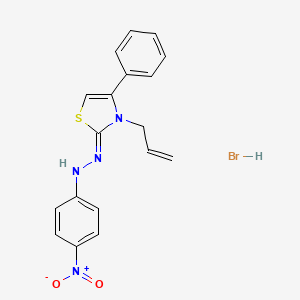

The compound is a complex organic molecule that likely belongs to the class of compounds known as benzofuro[3,2-d]pyrimidin-1(2H)-ones . These compounds are known for their broad spectrum antibacterial activity and reasonable antifungal activity .

Synthesis Analysis

The synthesis of similar compounds, such as 2-thioxodihydropyrido[2,3-d]pyrimidine, has been optimized by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found to be using DMF as a solvent, I2 (10 mol%) and a 30 minutes reaction time .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the electrooxidation of DHPMs might proceed via a two-step process losing two-electrons and two-protons by absorption control with radical intermediates .科学的研究の応用

Synthesis and Biological Activities

Design and Synthesis for Anticancer Activities : A study on the design, synthesis, and in vitro cytotoxic activity of certain acetamide derivatives highlights the approach to finding new anticancer agents by modifying the pyrimidine ring structure, demonstrating the potential for similar compounds to exhibit anticancer properties (Al-Sanea et al., 2020).

Heterocyclic Synthesis for Derivative Compounds : Research on enaminonitrile as a building block in heterocyclic synthesis outlines the creation of novel furo[2,3-d]pyrimidin-4(3H)-one derivatives, indicating a methodological approach for synthesizing and exploring the utility of complex heterocyclic compounds (El-Shahawi & El-ziaty, 2017).

Antinociceptive and Anti-inflammatory Properties : A study on thiazolopyrimidine derivatives explored their design, synthesis, and evaluation for antinociceptive and anti-inflammatory properties, suggesting possible pharmacological applications for structurally related compounds (Selvam et al., 2012).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid with furan-2-ylmethylamine, followed by acetylation of the resulting amine with acetic anhydride.", "Starting Materials": [ "2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid", "furan-2-ylmethylamine", "acetic anhydride", "DMF", "triethylamine", "DCM", "NaHCO3", "NaCl", "Na2SO4" ], "Reaction": [ "To a solution of 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid (1.0 equiv) in DMF, add triethylamine (1.2 equiv) and furan-2-ylmethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Concentrate the reaction mixture under reduced pressure and dissolve the residue in DCM. Wash the organic layer with NaHCO3 solution and brine, dry over Na2SO4, and concentrate under reduced pressure to obtain the crude product.", "Dissolve the crude product in DCM and add acetic anhydride (1.2 equiv) and triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Quench the reaction with water and extract the organic layer with DCM. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography to obtain the final product." ] } | |

CAS番号 |

877657-23-3 |

製品名 |

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide |

分子式 |

C24H19N3O5 |

分子量 |

429.432 |

IUPAC名 |

N-(furan-2-ylmethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C24H19N3O5/c1-15-8-10-16(11-9-15)27-23(29)22-21(18-6-2-3-7-19(18)32-22)26(24(27)30)14-20(28)25-13-17-5-4-12-31-17/h2-12H,13-14H2,1H3,(H,25,28) |

InChIキー |

JPNCONALELPEAE-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=CO5 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2457177.png)

![N-(2,4-dimethoxyphenyl)-2-((8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamide](/img/structure/B2457179.png)

![[4-(4-Methylbenzenesulfonyl)phenyl]hydrazine](/img/structure/B2457184.png)

![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)ethanone;dihydrochloride](/img/structure/B2457187.png)

![N-cyclohexyl-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2457191.png)

![(2E,NZ)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2457195.png)